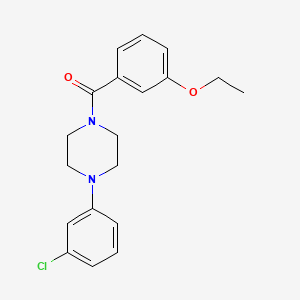![molecular formula C16H14F3NO4S B4651351 N-[2-(difluoromethoxy)-4-fluorophenyl]-3-(phenylsulfonyl)propanamide](/img/structure/B4651351.png)
N-[2-(difluoromethoxy)-4-fluorophenyl]-3-(phenylsulfonyl)propanamide
Vue d'ensemble
Description
N-[2-(difluoromethoxy)-4-fluorophenyl]-3-(phenylsulfonyl)propanamide is a chemical compound that is commonly referred to as DFP-10825. It is a small molecule inhibitor of the protein-protein interaction between BRD4 and CBP/P300. The inhibition of this interaction has been shown to have therapeutic potential in the treatment of cancer and other diseases.
Mécanisme D'action
DFP-10825 inhibits the interaction between BRD4 and CBP/P300 by binding to the bromodomain of BRD4. This binding prevents the recruitment of CBP/P300 to the chromatin, which is necessary for the activation of genes involved in cancer development. Inhibition of this interaction leads to the downregulation of oncogenes and the upregulation of tumor suppressor genes, resulting in the inhibition of cancer cell growth.
Biochemical and Physiological Effects
DFP-10825 has been shown to have a selective inhibitory effect on the interaction between BRD4 and CBP/P300, without affecting other bromodomain-containing proteins. It has also been shown to have low toxicity in vitro and in vivo. In addition to its anticancer effects, DFP-10825 has been shown to have anti-inflammatory effects and to reduce the severity of autoimmune disorders.
Avantages Et Limitations Des Expériences En Laboratoire
DFP-10825 has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easy to synthesize and study. It has also been shown to have low toxicity, which allows for higher concentrations to be used in experiments. However, DFP-10825 has some limitations. It has poor solubility in water, which can make it difficult to use in some experiments. It also has a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
Orientations Futures
There are several future directions for the study of DFP-10825. One direction is the development of more potent and selective inhibitors of the interaction between BRD4 and CBP/P300. Another direction is the study of the effects of DFP-10825 on other diseases, such as neurodegenerative diseases. The use of DFP-10825 in combination with other therapies, such as chemotherapy, is also an area of future research. Finally, the development of more effective delivery methods for DFP-10825, such as nanoparticles, could improve its therapeutic potential.
Applications De Recherche Scientifique
DFP-10825 has been shown to have therapeutic potential in the treatment of cancer. It inhibits the interaction between BRD4 and CBP/P300, which are proteins that play a role in the development of cancer. Inhibition of this interaction has been shown to reduce the growth of cancer cells in vitro and in vivo. DFP-10825 has also been shown to have potential in the treatment of other diseases, such as inflammation and autoimmune disorders.
Propriétés
IUPAC Name |
3-(benzenesulfonyl)-N-[2-(difluoromethoxy)-4-fluorophenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3NO4S/c17-11-6-7-13(14(10-11)24-16(18)19)20-15(21)8-9-25(22,23)12-4-2-1-3-5-12/h1-7,10,16H,8-9H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZPWZQQUOKOVFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=C(C=C(C=C2)F)OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(difluoromethoxy)-4-fluorophenyl]-3-(phenylsulfonyl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-({[3-(aminocarbonyl)-6-propyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B4651280.png)
![N-(2,6-diethylphenyl)-2-[(4,8-dimethyl-2-quinolinyl)thio]acetamide](/img/structure/B4651295.png)
![methyl 3-{[(2-fluorobenzyl)sulfonyl]amino}benzoate](/img/structure/B4651298.png)


![N-(sec-butyl)-2-{[5-(4-fluorophenyl)-3-isoxazolyl]methoxy}acetamide](/img/structure/B4651324.png)

![N-(2-{[2-(benzylamino)-2-oxoethyl]thio}-1,3-benzothiazol-6-yl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B4651343.png)
![4-[({[4-amino-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzamide](/img/structure/B4651355.png)


![N-(2-chlorobenzyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B4651380.png)

